molecular formula C10H10N2O B2387491 2-(1,5-Naphthyridin-4-yl)ethanol CAS No. 1822663-61-5

2-(1,5-Naphthyridin-4-yl)ethanol

Cat. No. B2387491
CAS RN: 1822663-61-5
M. Wt: 174.203
InChI Key: UHJMBGMFKGILLX-UHFFFAOYSA-N
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Description

“2-(1,5-Naphthyridin-4-yl)ethanol” is a chemical compound that belongs to the family of Naphthyridines. It has a CAS Number of 1822663-61-5 and a molecular weight of 174.2 . The IUPAC name for this compound is 2-(1,5-naphthyridin-4-yl)ethan-1-ol .


Synthesis Analysis

The synthesis of this compound involves various methods. One method involves the reaction of 4-amino-1,5-naphthyridine with sodium hydroxide and potassium borohydride . The product is then treated with hydrochloric acid to obtain the final product .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O/c13-7-4-8-3-6-11-9-2-1-5-12-10(8)9/h1-3,5-6,13H,4,7H2 . This indicates the molecular structure of the compound.

Scientific Research Applications

Kinetic Resolution and Chiral Substrate Synthesis

Esterification and Kinetic Resolution : Theoretical predictions and experimental validations have highlighted the esterification process of secondary alcohols using chiral DMAP derivatives, demonstrating improved selectivity through structural modifications. Such studies have implications for kinetic resolution processes, essential for producing enantiomerically pure compounds (Larionov et al., 2012).

Stereoinversion Using Biocatalysis : Research has shown the stereoinversion of secondary alcohols to their opposite enantiomers using Candida parapsilosis, offering a pathway to synthesize chiral substrates such as (R)-1-(1-naphthyl)ethanol with high enantiomeric excess and yield, important for the synthesis of nonactin and dihydro-(1H)-quinoline-2-one derivatives (Amrutkar et al., 2013).

Catalysis and Ligand Design

Water Oxidation Catalysts : The development of new families of Ru complexes for water oxidation, incorporating naphthyridinyl-pyridine ligands, demonstrates the potential for these compounds in catalyzing essential reactions for energy conversion and storage (Zong & Thummel, 2005).

Hydrogen-bonded Complex Studies

Hydrogen-bonded Complexes : Structural studies of hydrogen-bonded complexes between 2-aminoethanol derivatives and chiral aromatic alcohols have provided insights into the molecular interactions and isomerism present in such systems, which are crucial for understanding molecular recognition and the design of functional molecular assemblies (Seurre et al., 2004).

Synthetic Chemistry and Ligand Development

Pfitzinger-type Chemistry : Direct synthesis methods for creating bi- and tridentate ligands containing the naphthyridinyl moiety, using Pfitzinger-type condensation, reveal the utility of these compounds in ligand design and metal complexation for various applications, including anchoring ligands to semiconductor surfaces (Zong et al., 2008).

properties

IUPAC Name

2-(1,5-naphthyridin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-7-4-8-3-6-11-9-2-1-5-12-10(8)9/h1-3,5-6,13H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJMBGMFKGILLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2N=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1822663-61-5
Record name 2-(1,5-naphthyridin-4-yl)ethan-1-ol
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